molecular formula C12H9Cl2NO B6320081 3-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% CAS No. 1305773-58-3

3-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95%

Cat. No. B6320081
CAS RN: 1305773-58-3
M. Wt: 254.11 g/mol
InChI Key: UPJJPLYURPRLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% (3-CMP-95) is a chemical compound that has a wide range of scientific applications. It is a versatile molecule that can be used in a variety of laboratory experiments and research projects. 3-CMP-95 is a highly reactive compound, and its unique properties make it an attractive choice for various scientific applications.

Scientific Research Applications

3-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% has a wide range of scientific applications. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antidepressants. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, 3-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% has been used in the synthesis of dyes and pigments, as well as in the production of rubber and plastic products.

Mechanism of Action

3-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% is a highly reactive compound, and its reactivity is due to its ability to form strong covalent bonds with other molecules. This reactivity is due to the presence of an electron-withdrawing group, such as a chlorine atom, on the molecule. The chlorine atom can form strong covalent bonds with other molecules, resulting in the formation of new compounds.
Biochemical and Physiological Effects
3-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, and antidepressant properties. It has also been shown to have a cytotoxic effect on certain types of cancer cells, as well as a protective effect against oxidative stress. Additionally, 3-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase and lipoxygenase.

Advantages and Limitations for Lab Experiments

3-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% is a highly reactive compound, and its reactivity makes it an attractive choice for a variety of laboratory experiments and research projects. Its reactivity allows it to form strong covalent bonds with other molecules, resulting in the formation of new compounds. Additionally, its reactivity allows it to be used in a variety of reactions, such as the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. However, its reactivity also makes it a potentially hazardous compound, and it should be handled with care in the laboratory.

Future Directions

The potential future directions for 3-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% are numerous. It could be used in the synthesis of new pharmaceuticals, agrochemicals, dyes, and pigments. Additionally, it could be used in the development of new materials, such as polymers and composites. It could also be used in the development of new catalysts and enzymes. Finally, it could be used in the development of new methods for the synthesis of other compounds.

Synthesis Methods

3-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% can be synthesized by a reaction between 4-chloro-2,5-dimethyl-phenol and 3-chloromethylpyridine. This reaction is carried out in a polar solvent, such as acetonitrile, at a temperature of 100-110°C. The reaction is catalyzed by a strong acid, such as sulfuric acid, and the reaction rate is enhanced by the addition of an organic base, such as triethylamine. The reaction yields a 95% pure product of 3-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95%.

properties

IUPAC Name

3-(chloromethyl)-2-(4-chlorophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-9-2-1-7-15-12(9)16-11-5-3-10(14)4-6-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJJPLYURPRLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloromethyl-2-(4-chloro-phenoxy)-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.